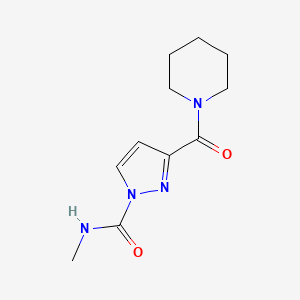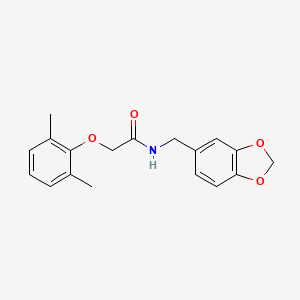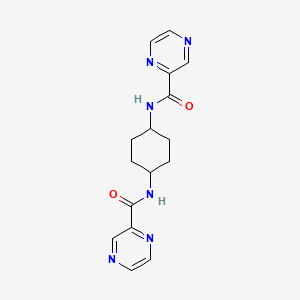![molecular formula C13H18N2O2 B5746483 N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide, commonly known as acetaminophen, is a widely used analgesic and antipyretic drug. It is a white, crystalline powder that is soluble in water and alcohol. Acetaminophen is a popular over-the-counter medication used to relieve mild to moderate pain, fever, and inflammation. It is also used in combination with other drugs to treat more severe pain.
作用機序
Acetaminophen works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. It does not have any anti-inflammatory effects, unlike nonsteroidal anti-inflammatory drugs (NSAIDs). Acetaminophen is metabolized in the liver, where it is converted into a toxic metabolite. This metabolite is normally detoxified by glutathione, but in cases of overdose, the glutathione stores are depleted, leading to liver damage.
Biochemical and Physiological Effects:
Acetaminophen has been shown to reduce pain and fever in humans. It is also effective in reducing inflammation, although to a lesser extent than NSAIDs. Acetaminophen does not have any significant effects on platelet aggregation or gastric mucosa, making it a safer alternative to NSAIDs for patients with bleeding disorders or gastric ulcers.
実験室実験の利点と制限
Acetaminophen is a widely used drug in laboratory experiments due to its well-established pharmacokinetics and pharmacodynamics. It is readily available and has a low cost. However, acetaminophen has some limitations in laboratory experiments, such as its narrow therapeutic index and potential for liver toxicity in high doses.
将来の方向性
1. Development of new formulations of acetaminophen with improved pharmacokinetic properties and reduced risk of liver toxicity.
2. Exploration of the potential use of acetaminophen in the treatment of chronic pain conditions, such as fibromyalgia and neuropathic pain.
3. Investigation of the effects of acetaminophen on the immune system and its potential use in the treatment of autoimmune disorders.
4. Development of new analytical methods for the detection of acetaminophen and its metabolites in biological samples.
5. Investigation of the role of acetaminophen in the development of liver cancer and other hepatic diseases.
Conclusion:
Acetaminophen is a widely used analgesic and antipyretic drug that has been extensively studied for its pharmacological properties. It is a safe and effective alternative to NSAIDs for the treatment of mild to moderate pain and fever. Acetaminophen has some limitations in laboratory experiments, but it remains a valuable tool for researchers studying pain and inflammation. Future research should focus on developing new formulations of acetaminophen with improved pharmacokinetic properties and exploring its potential use in the treatment of chronic pain conditions and autoimmune disorders.
合成法
Acetaminophen is synthesized from p-aminophenol and acetic anhydride. The reaction takes place in the presence of a catalyst, such as sulfuric acid. The product is then purified by recrystallization.
科学的研究の応用
Acetaminophen has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical trials to evaluate the efficacy of new pain medications. Acetaminophen has also been studied for its potential use in the treatment of osteoarthritis and rheumatoid arthritis.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9(16)14-10-7-5-6-8-11(10)15-12(17)13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXUSZKNXCLPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)


![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)

![N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5746458.png)



![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)
![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)


